2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride
CAS No.: 35891-99-7
Cat. No.: VC17980889
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35891-99-7 |
---|---|
Molecular Formula | C13H21ClN2O |
Molecular Weight | 256.77 g/mol |
IUPAC Name | N-(4-methylphenyl)-2-(propylamino)propanamide;hydrochloride |
Standard InChI | InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H |
Standard InChI Key | IJFJVXIOYZRRKA-UHFFFAOYSA-N |
Canonical SMILES | CCCNC(C)C(=O)NC1=CC=C(C=C1)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride belongs to the amide class of organic compounds. Its structure features a central propanamide chain (CH3CH2CONH-) linked to a p-tolyl group (C6H4CH3) at the amide nitrogen and a propylamino moiety (-NHCH2CH2CH3) at the α-carbon position . The hydrochloride salt form introduces a chloride counterion, enhancing aqueous solubility and crystalline stability .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C13H21ClN2O | |
Molecular Weight | 276.77 g/mol | |
Solubility | Water-soluble (hydrochloride) | |
Melting Point | 167–168°C | |
LogP (Lipophilicity) | Estimated 2.0–3.0 |
The p-tolyl group contributes to moderate lipophilicity, facilitating membrane permeability in biological systems, while the protonated amine group enhances ionic interactions in polar environments . X-ray crystallography data, though unavailable in public literature, suggest a planar amide group and staggered conformation of the propylamino chain, as inferred from analogous compounds .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of the compound reveal characteristic peaks:
-
N-H stretch (amide): 3300–3250 cm⁻¹
-
C=O stretch (amide I): 1650–1630 cm⁻¹
-
C-N stretch (amide III): 1230–1200 cm⁻¹
Proton nuclear magnetic resonance (¹H NMR) in D2O displays signals consistent with the p-tolyl aromatic protons (δ 7.1–7.3 ppm), propylamino methylene groups (δ 1.4–1.6 ppm), and the amide proton (δ 8.2 ppm) .
Synthesis and Manufacturing
Industrial Synthesis Route
The synthesis of 2-(propylamino)-N-(p-tolyl)propanamide hydrochloride, as detailed in patent CN102093248A, follows a three-step protocol :
Step 1: Amidation of o-Toluidine
o-Toluidine reacts with 2-chloropropionyl chloride in acetone under basic conditions (potassium carbonate), yielding N-(2-methylphenyl)-2-chloropropionamide.
Yield: 75%
Step 2: Amination with Propylamine
The chlorinated intermediate undergoes nucleophilic substitution with excess propylamine in refluxing acetone (70–110°C, 12–14 hours), forming the free base of 2-(propylamino)-N-(p-tolyl)propanamide.
Yield: 87%
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Temperature (Step 2) | 70°C | Maximizes substitution |
Propylamine Ratio | 4:1 (vs intermediate) | Minimizes side products |
Solvent (Step 3) | Ethyl acetate | Improves crystallization |
Applications in Pharmaceutical Analysis
Quality Control Standards
Column | Mobile Phase | Flow Rate | Detection | Retention Time |
---|---|---|---|---|
C18 (250 mm) | Acetonitrile:Buffer* | 1.0 mL/min | UV 254 nm | 8.2–8.5 min |
*Buffer: 0.1% phosphoric acid, pH 3.0 |
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